1-(3-Fluorophenyl)cyclopentanecarboxylic acid
Description
Systematic Nomenclature and CAS Registry Information
1-(3-Fluorophenyl)cyclopentanecarboxylic acid is a synthetic organic compound with a well-defined systematic name derived from IUPAC nomenclature. The compound’s structure consists of a cyclopentane ring substituted with a carboxylic acid group at the 1-position and a 3-fluorophenyl group as a substituent.
Key Identifiers
The CAS number 214262-97-2 is consistently listed across multiple chemical databases, confirming its unique identity. Alternative names include cyclopentanecarboxylic acid, 1-(3-fluorophenyl)-, and 1-(3-fluorophenyl)cyclophentanecarboxylic acid, though the latter is a typographical variant.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₃FO₂ , comprising 12 carbon atoms, 13 hydrogen atoms, one fluorine atom, and two oxygen atoms. This formula is corroborated by multiple sources, including PubChem and ChemSpider.
Molecular Weight and Isotopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 208.23 g/mol | |
| Exact Mass | 208.232 g/mol | |
| Monoisotopic Mass | 208.089958 g/mol |
The presence of fluorine introduces a distinctive isotopic signature, with the monoisotopic mass reflecting the lightest isotopic combination. The molecular weight aligns with expectations for a cyclopentane-carboxylic acid derivative substituted with a fluorophenyl group.
Three-Dimensional Structural Elucidation
The compound’s 3D structure is characterized by two primary components:
- Cyclopentane Backbone : A five-membered saturated hydrocarbon ring with a chair-like conformation.
- Functional Groups :
- A carboxylic acid group (-COOH) attached to the cyclopentane ring at the 1-position.
- A 3-fluorophenyl substituent attached to the same carbon as the carboxylic acid.
Structural Features
- SMILES Notation :
OC(=O)C1(CCCC1)c2cccc(F)c2, indicating the connectivity of the carboxylic acid to the cyclopentane ring and the fluorophenyl group. - Key Bond Angles : The cyclopentane ring adopts a puckered geometry to minimize ring strain, with the carboxylic acid and fluorophenyl groups in equatorial positions for steric stability.
The fluorine atom at the 3-position of the phenyl ring influences electronic properties through inductive effects, polarizing the aromatic ring. This substitution pattern is critical for the compound’s reactivity and potential applications in medicinal chemistry.
Comparative Analysis of Tautomeric Forms
Carboxylic acids typically exhibit resonance stabilization between the carbonyl and hydroxyl groups, but tautomerism is not observed in this compound. The carboxylic acid group remains in its canonical form (-COOH), with no evidence of keto-enol tautomerism or other isomeric equilibria.
Reasons for Lack of Tautomerism
- Electronic Structure : The carboxylic acid group is stabilized by resonance, eliminating the need for tautomeric forms.
- Steric Constraints : The cyclopentane ring and fluorophenyl substituent restrict conformational flexibility, preventing alternative tautomeric arrangements.
While tautomeric forms are not relevant here, the compound’s aromatic fluorine substituent may participate in hydrogen bonding or dipole interactions, influencing its solubility and crystalline packing.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKVCCLVVITLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352937 | |
| Record name | 1-(3-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-97-2 | |
| Record name | 1-(3-Fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(3-fluorophenyl)cyclopentanecarboxylic acid typically involves multi-step reactions starting from appropriately substituted phenyl precursors or cyclopentanone derivatives. The key steps include:
- Formation of the cyclopentane ring with the phenyl substituent.
- Introduction or retention of the fluorine substituent at the meta position on the phenyl ring.
- Functional group transformations to install the carboxylic acid moiety.
Preparation via Ester Hydrolysis of Ethyl 1-(3-Fluorophenyl)cyclopentanecarboxylate
A common and efficient method involves the hydrolysis of the corresponding ethyl ester derivative:
Step 1: Synthesis of Ethyl 1-(3-fluorophenyl)cyclopentanecarboxylate
This intermediate can be prepared by alkylation or acylation reactions involving 3-fluorophenyl precursors and cyclopentanone derivatives, often using organometallic reagents or catalytic coupling methods.Step 2: Hydrolysis to Carboxylic Acid
The ethyl ester is subjected to basic hydrolysis using lithium hydroxide in a mixed solvent system (tetrahydrofuran, methanol, and water) at ambient temperature for an extended period (e.g., 18 hours). After completion, the reaction mixture is acidified with hydrochloric acid to pH 1 to precipitate the free acid, which is then extracted and purified. This method yields the target acid with high purity and good yield (around 80%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Alkylation/acylation of 3-fluorophenyl precursor | Ethyl 1-(3-fluorophenyl)cyclopentanecarboxylate |
| 2 | LiOH in THF/MeOH/H2O, 18 h, then HCl acidification | This compound, ~80% yield |
Multi-Step Synthesis Using Sodium Hydride and Sodium Hydroxide
Another reported method involves a two-step reaction sequence:
- Step 1: Treatment of a suitable precursor with sodium hydride in dimethyl sulfoxide (DMSO) to generate a reactive intermediate.
- Step 2: Subsequent reaction with sodium hydroxide and trimethyleneglycol to form the cyclopentanecarboxylic acid structure.
This approach is more common for related cyclohexanecarboxylic acid derivatives but can be adapted for cyclopentane analogs with appropriate modifications.
Fluorination Strategies
Direct fluorination on the phenyl ring is generally avoided due to regioselectivity challenges. Instead, fluorinated phenyl precursors (e.g., 3-fluorobromobenzene) are used in coupling reactions to ensure the fluorine is correctly positioned before ring construction.
In some advanced methods, fluorination can be introduced via nucleophilic substitution or electrophilic fluorination on hydroxy or halogenated intermediates, but these require careful control of reaction conditions to maintain the integrity of the cyclopentane ring and carboxylic acid group.
Purification and Characterization
After synthesis, purification is typically achieved by:
- Acid-base extraction to isolate the free acid.
- Recrystallization from suitable solvents to enhance purity.
- Chromatographic techniques if necessary.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the fluorine substitution and ring structure.
- Mass spectrometry for molecular weight confirmation.
- Infrared spectroscopy to verify the carboxylic acid functional group.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester Hydrolysis | LiOH in THF/MeOH/H2O, acidification with HCl | ~80 | High purity, straightforward procedure |
| Sodium Hydride/DMSO + NaOH | NaH/DMSO followed by NaOH/trimethyleneglycol | Not specified | Multi-step, adaptable to cyclopentane |
| Fluorinated Precursor Coupling | Use of 3-fluorophenyl halides in coupling steps | Variable | Ensures regioselective fluorination |
Research Findings and Considerations
- The hydrolysis of ethyl esters under mild basic conditions is the most reliable and scalable method for preparing this compound with good yield and purity.
- The choice of solvent system (THF, methanol, water) is critical to solubilize both organic and inorganic reagents and to facilitate efficient hydrolysis.
- Acidification to pH 1 ensures complete precipitation of the carboxylic acid, simplifying isolation.
- The use of sodium hydride in DMSO is effective for generating reactive intermediates but requires careful handling due to the strong base and solvent properties.
- Fluorine substitution on the phenyl ring is best introduced early in the synthesis to avoid complications in later steps.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclopentanecarboxylic Acid (CAS 214262-99-4)
1-(3-Bromophenyl)cyclopentanecarboxylic Acid (CAS 143328-23-8)
- Molecular Formula : C₁₂H₁₃BrO₂ (MW: 285.14 g/mol) .
- Key Difference : Bromine replaces fluorine.
- Impact :
Functional Group Variations
1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid (CAS 92847-83-1)
1-(Trifluoromethyl)cyclopentanecarboxylic Acid (CAS 277756-44-2)
- Molecular Formula : C₆H₉F₃O₂ (MW: 170.13 g/mol) .
- Key Difference : Trifluoromethyl (-CF₃) replaces the fluorophenyl group.
- Impact :
Halogenated Derivatives
1-(4-Chlorophenyl)cyclopentanecarboxylic Acid (CAS 80789-69-1)
1-(3,4-Difluorophenyl)cyclopentanecarboxylic Acid (CAS 741682-84-8)
Property Comparison Table
Biological Activity
1-(3-Fluorophenyl)cyclopentanecarboxylic acid (CAS: 214262-97-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 208.23 g/mol
- IUPAC Name : 1-(3-fluorophenyl)cyclopentane-1-carboxylic acid
- SMILES Notation : O=C(O)C1(C2=CC=CC(F)=C2)CCCC1
The presence of a fluorine atom at the meta position of the phenyl ring can influence both the electronic properties and the biological interactions of the compound, enhancing its binding affinity to various biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within biological systems. The fluorine atom may enhance the compound's selectivity and binding affinity, potentially leading to therapeutic effects. The carboxylic acid functional group enables hydrogen bonding with biomolecules, while the aromatic system can engage in π-π interactions with proteins.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, suggesting its potential use in treating infections caused by bacteria and fungi.
- Anti-inflammatory Effects : Preliminary studies indicate that it may exhibit anti-inflammatory properties, although specific mechanisms remain to be fully elucidated .
- Drug Development Applications : It serves as a valuable building block in the synthesis of more complex organic molecules, which may include pharmaceutical agents targeting various diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Position of Fluorine | Notable Properties |
|---|---|---|
| This compound | Meta | Antimicrobial, potential anti-inflammatory |
| 1-(4-Fluorophenyl)cyclopentanecarboxylic acid | Para | Similar reactivity but different selectivity |
| 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | Ortho | Distinct steric effects affecting binding |
This table highlights how the position of the fluorine atom can significantly alter the compound's biological activity and reactivity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, indicating its potential application in developing new antimicrobial agents.
- Inflammatory Pathway Modulation : Research has shown that compounds similar to this compound can inhibit pathways involving nuclear factor-kappa B (NF-κB), which is crucial in inflammatory responses. This suggests that this compound might also play a role in modulating inflammatory diseases .
- Synthetic Applications : As a versatile building block, this compound has been utilized in synthesizing more complex molecules for drug development, showcasing its importance in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
